molecular formula C24H40N4O5S B555726 H-Arg(pmc)-otbu CAS No. 169543-81-1

H-Arg(pmc)-otbu

Cat. No. B555726
M. Wt: 496.7 g/mol
InChI Key: RYYVRFAJTNFQBC-SFHVURJKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

H-Arg(pmc)-otbu is a compound used in the synthesis of peptide primers for cyanophycin, a cyanobacterial reserve polymer . It has a molecular formula of C20H32N4O5S and a molecular weight of 440.6 g/mol.

Scientific Research Applications

Synthesis of Modified Peptides

H-Arg(pmc)-otbu has been utilized in the synthesis of modified peptides for specific applications. For instance, it was used in the synthesis of bisubstrate inhibitors targeting the epidermal growth factor receptor protein kinase (EGF-R PTK) (Rosse et al., 1997). These inhibitors, which include small peptides linked to adenosine, have potential applications in cancer therapy due to their role in inhibiting kinase activity.

Inhibition of Neutrophil Derived Enzymes

Research has explored the role of tetrapeptide derivatives containing H-Arg(pmc)-otbu in modulating neutrophil function. A study by Meera et al. (1999) investigated a tetrapeptide derivative in reducing reactive oxygen species and lysosomal enzymes in neutrophils, highlighting its potential as an anti-inflammatory agent (Meera et al., 1999).

Microwave-Assisted Solid-Phase Synthesis

H-Arg(pmc)-otbu has been applied in the microwave-assisted solid-phase synthesis of cyclic RGD peptides, which are antagonists for the αvβ3 integrin receptor (Yamada et al., 2012). This method accelerates the reaction and is relevant in the synthesis of peptides for therapeutic and diagnostic applications.

Evaluation of Peptide Synthesis Methods

In a study evaluating peptide synthesis across various laboratories, H-Arg(pmc)-otbu was noted as a commonly used side-chain protecting group in Fmoc-based syntheses (Fields et al., 1993). This highlights its role in standardizing peptide synthesis practices.

Novel Tetrapeptide Derivatives

The compound has been used in the synthesis of novel tetrapeptide derivatives with potential therapeutic applications. For example, a study by Manikandan et al. (2002) explored the cardioprotective effects of a tetrapeptide derivative in a rat model (Manikandan et al., 2002).

properties

IUPAC Name

tert-butyl (2S)-2-amino-5-[[amino-[(2,2,5,7,8-pentamethyl-3,4-dihydrochromen-6-yl)sulfonylamino]methylidene]amino]pentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H40N4O5S/c1-14-15(2)20(16(3)17-11-12-24(7,8)32-19(14)17)34(30,31)28-22(26)27-13-9-10-18(25)21(29)33-23(4,5)6/h18H,9-13,25H2,1-8H3,(H3,26,27,28)/t18-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYYVRFAJTNFQBC-SFHVURJKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C2=C1OC(CC2)(C)C)C)S(=O)(=O)NC(=NCCCC(C(=O)OC(C)(C)C)N)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=C(C2=C1OC(CC2)(C)C)C)S(=O)(=O)NC(=NCCC[C@@H](C(=O)OC(C)(C)C)N)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H40N4O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00469996
Record name tert-Butyl (E)-N~5~-{amino[(2,2,5,7,8-pentamethyl-3,4-dihydro-2H-1-benzopyran-6-sulfonyl)amino]methylidene}-L-ornithinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00469996
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

496.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

H-Arg(pmc)-otbu

CAS RN

169543-81-1
Record name tert-Butyl (E)-N~5~-{amino[(2,2,5,7,8-pentamethyl-3,4-dihydro-2H-1-benzopyran-6-sulfonyl)amino]methylidene}-L-ornithinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00469996
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
H Berg, K Ziegler, K Piotukh, K Baier… - European Journal of …, 2000 - Wiley Online Library
Biosynthesis of the cyanobacterial nitrogen reserve cyanophycin (multi‐l‐arginyl‐poly‐l‐aspartic acid) is catalysed by cyanophycin synthetase, an enzyme that consists of a single kind …
Number of citations: 149 febs.onlinelibrary.wiley.com
H Berg - 2003 - edoc.hu-berlin.de
Diese Arbeit befasst sich mit dem bisher noch nicht untersuchten Mechanismus der Cyanophycinbiosynthese. Hierzu wurden verschiedene kurze Cyanophycinmoleküle chemisch …
Number of citations: 15 edoc.hu-berlin.de

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